molecular formula C7H12ClN B2855552 7-Azaspiro[2.5]oct-1-ene;hydrochloride CAS No. 2416230-84-5

7-Azaspiro[2.5]oct-1-ene;hydrochloride

Cat. No.: B2855552
CAS No.: 2416230-84-5
M. Wt: 145.63
InChI Key: WRIYHSYTVOWLFZ-UHFFFAOYSA-N
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Description

7-Azaspiro[2. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[2.5]oct-1-ene;hydrochloride typically involves the formation of the spirocyclic core through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic conditions to form the spirocyclic ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[2.5]oct-1-ene;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic structure.

Scientific Research Applications

7-Azaspiro[2.5]oct-1-ene;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Azaspiro[2.5]oct-1-ene;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Azaspiro[2.5]oct-1-ene;hydrochloride include other spirocyclic compounds with comparable structures and properties. Examples include:

  • 7-Azaspiro[2.5]octane
  • 7-Azaspiro[3.5]nonane
  • 7-Azaspiro[4.5]decane.

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-azaspiro[2.5]oct-1-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(3-4-7)6-8-5-1;/h3-4,8H,1-2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVVDHMIXJVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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